Triptodiolide

Descripción general

Descripción

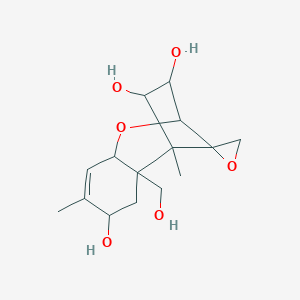

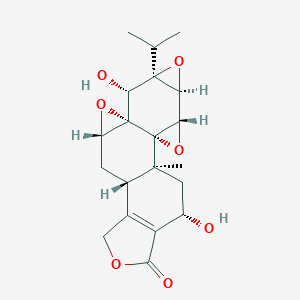

Triptodiolide is a bioactive diterpene triepoxide isolated from the roots of the Chinese herb Tripterygium wilfordii . It has been used as an anti-inflammatory and immunosuppressive agent .

Molecular Structure Analysis

Triptodiolide has a complex molecular structure with the molecular formula C20H24O7 . The exact structure can be found in various chemical databases .

Physical And Chemical Properties Analysis

Triptodiolide has a molar mass of 376.4 g/mol . Its physical and chemical properties can be further analyzed using various tools .

Aplicaciones Científicas De Investigación

Antitumor Activity

Tripdiolide exhibits potent antitumor properties. It has been studied for its effectiveness against various malignancies, including lung, pancreatic, nasopharyngeal, breast, stomach, liver, and colon cancers . The compound’s ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for cancer therapy. However, its clinical application is currently limited by its toxicity and poor water solubility .

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory and immunosuppressive characteristics of Tripdiolide are well-documented. It has been shown to inhibit the production of pro-inflammatory cytokines and modulate immune responses, which is beneficial in treating autoimmune diseases . Researchers are exploring its potential in managing conditions like rheumatoid arthritis and psoriasis .

Neuroprotective Effects

Recent studies suggest that Tripdiolide may have neurotrophic and neuroprotective effects. This opens up possibilities for its application in neurodegenerative diseases, where inflammation plays a significant role in disease progression .

Antifertility Activities

Tripdiolide has been recognized for its antifertility effects, which could be harnessed in the development of novel contraceptives. Its mechanisms in this application are related to its anti-inflammatory properties and effects on immune function .

Drug Delivery Systems

Due to Tripdiolide’s poor solubility and bioavailability, there is ongoing research into developing effective drug delivery systems. Nanocarriers and other novel formulations are being designed to enhance its therapeutic profile and reduce side effects .

Signal Pathway Inhibition

Tripdiolide is a potent inhibitor of signal pathways like IL-2 and IFN-γ, which are crucial regulators of immune responses. This property is particularly relevant in the context of immunological diseases and cancer, where these pathways are often dysregulated .

Antirheumatic Properties

The compound’s potential in treating rheumatic diseases is being investigated due to its immunosuppressive effects. Tripdiolide may represent a new class of drugs that could offer clinical utility for rheumatic conditions .

Psoriasis Treatment

Tripdiolide has shown inhibitory effects on cell proliferation and inflammatory cytokine secretion in human keratinocytes, suggesting a mechanism of action for treating psoriasis .

Mecanismo De Acción

Target of Action

Tripdiolide, also known as Triptodiolide, is a bioactive compound isolated from the medicinal plant Tripterygium wilfordii Hook F . The primary targets of Tripdiolide include NF-κB , STAT3 , JNK/PTEN-STAT3 signaling pathway , and RNA polymerase . These targets play crucial roles in various biological processes such as inflammation, infection, cell apoptosis, and cancer .

Mode of Action

Tripdiolide interacts with its targets in a complex manner. It inhibits the activation of the JNK/PTEN-STAT3 signaling pathway, which attenuates bone damage and reduces the inflammatory response . Furthermore, it binds to RNA polymerase, effectively inhibiting transcription, resulting in substantial epigenetic modifications within tumor cells .

Biochemical Pathways

Tripdiolide affects numerous biochemical pathways, including the NF-κB , STAT3 , TRAIL , and Wnt/β-catenin pathways . It also influences the PI3K-Akt , multiple virus infections , cancer signaling , chemokine , and apoptosis signaling pathways . These pathways are involved in various biological processes such as inflammation, infection, cell apoptosis, and cancer .

Pharmacokinetics

The pharmacokinetics of Tripdiolide is characterized by its poor solubility and bioavailability , which significantly impede its clinical application . Its toxicity is also a concern, as it has been associated with adverse effects in the gastrointestinal tract, kidneys, heart, liver, blood, and reproductive systems .

Result of Action

The molecular and cellular effects of Tripdiolide’s action are profound. It has been associated with the inhibition of tumor cell proliferation , induction of cell apoptosis , and cell-cycle regression . It also demonstrates anti-angiogenic properties in the inhibition of metastasis mediated by downregulation of tyrosine kinase, endothelial (Tie2) and vascular endothelial growth factor .

Action Environment

The action, efficacy, and stability of Tripdiolide can be influenced by environmental factors. For instance, the encapsulation of Tripdiolide with targeted nanoparticles enhances its anti-inflammatory properties and reduces toxicity . .

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,2S,4S,5S,7R,8R,9S,11S,13S,19S)-8,19-dihydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-7(2)18-13(26-18)14-20(27-14)17(3)5-10(21)12-8(6-24-15(12)22)9(17)4-11-19(20,25-11)16(18)23/h7,9-11,13-14,16,21,23H,4-6H2,1-3H3/t9-,10-,11-,13-,14-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJWFVBVNFXCHZ-SQEQANQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CC(C6=C(C5CC7C4(C2O)O7)COC6=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(C[C@@H](C6=C([C@@H]5C[C@H]7[C@]4([C@@H]2O)O7)COC6=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045708 | |

| Record name | Tripdiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tripdiolide | |

CAS RN |

38647-10-8 | |

| Record name | Tripdiolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38647-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripdiolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038647108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38647-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripdiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPDIOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VRC678RTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions Triptodiolide is produced during the biotransformation of Triptolide by Platycodon grandiflorum cell cultures. What is the significance of this finding for potential pharmaceutical applications?

A1: The study demonstrates that Platycodon grandiflorum cell cultures can convert Triptolide into Triptodiolide []. This biotransformation process is significant for several reasons:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)